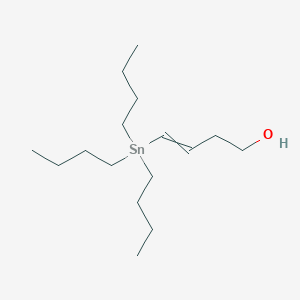
4-(Tributylstannyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C16H34OSn It is characterized by the presence of a tributylstannyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)but-3-en-1-ol typically involves the reaction of 4-bromo-1-butene with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Tributylstannyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or organometallic reagents can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: 4-Tributylstannylbut-3-enal or 4-Tributylstannylbut-3-enoic acid.
Reduction: 4-Tributylstannylbutanol.
Substitution: Various substituted butenols depending on the nucleophile used.
Scientific Research Applications
4-(Tributylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tributylstannyl)but-3-en-1-ol involves the formation of reactive intermediates that facilitate various chemical transformationsIn oxidation and reduction reactions, the hydroxyl and double bond functionalities are key sites for chemical modifications .
Comparison with Similar Compounds
Similar Compounds
4-(Tributylstannyl)-3-butyn-1-ol: Similar structure but with a triple bond instead of a double bond.
3-Buten-1-ol: Lacks the tributylstannyl group, making it less reactive in certain types of reactions.
Uniqueness
4-(Tributylstannyl)but-3-en-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and other scientific applications .
Properties
CAS No. |
212783-03-4 |
|---|---|
Molecular Formula |
C16H34OSn |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-2,5H,3-4H2;3*1,3-4H2,2H3; |
InChI Key |
YRCYJJJGBGBFMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperazine](/img/structure/B8494143.png)
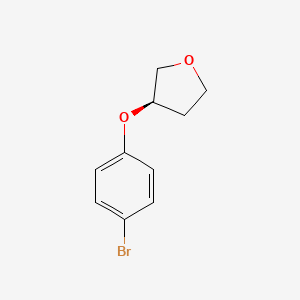



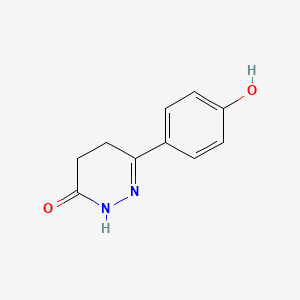
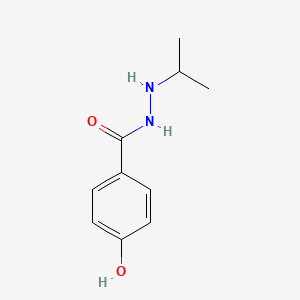
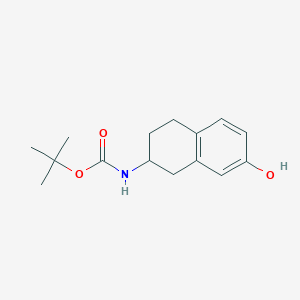
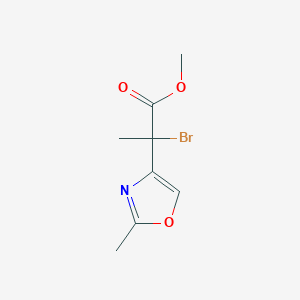
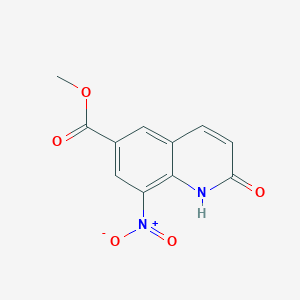
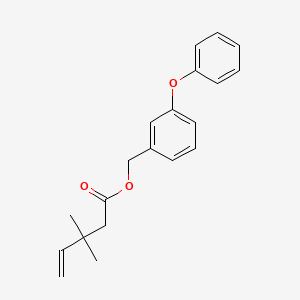
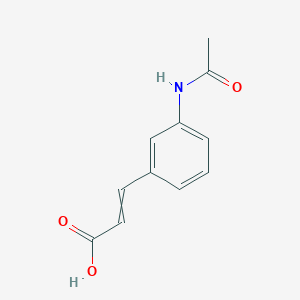
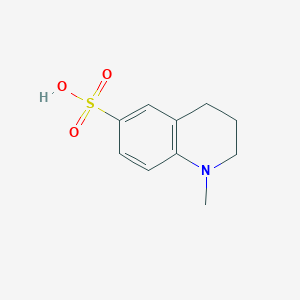
![5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid](/img/structure/B8494252.png)
